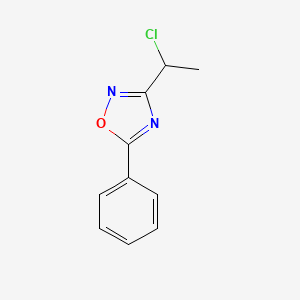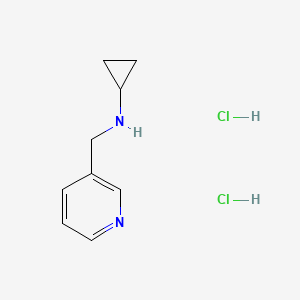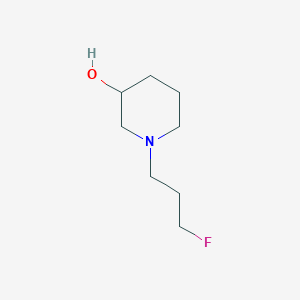
1-(3-Fluoropropyl)piperidin-3-ol
説明
1-(3-Fluoropropyl)piperidin-3-ol is a chemical compound with the molecular weight of 147.19 .
Molecular Structure Analysis
The molecular formula of this compound is C7H14FNO . The InChI key is FQSJNYSAZLPSBQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidine derivatives, including this compound, can undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .科学的研究の応用
PET Radioligand for Sigma-1 Receptors
1-(3-Fluoropropyl)piperidin-3-ol, synthesized as a high-affinity ligand for sigma-1 receptors, has been used in the development of a radioligand for PET (Positron Emission Tomography) imaging. This ligand, labeled with fluorine-18, demonstrated high uptake in rat brains and was found to be promising for in vivo tomographic evaluation of sigma receptors, indicating its potential use in neuroimaging and the study of neurological disorders (Waterhouse & Collier, 1997).
Development of Atypical Antipsychotics
The compound has been explored in the synthesis of potential atypical antipsychotics. Derivatives of this compound, specifically 7-[3-(1-piperidinyl)propoxy]chromenones, have shown oral potency in mouse models for inhibiting apomorphine-induced climbing and hyperactivity, which are indicators of antipsychotic efficacy. These studies suggest its role in developing new treatments for psychiatric conditions (Bolós et al., 1996).
Synthesis of Spirocyclic σ(1) Receptor Ligands
In a study focusing on developing fluorinated radiotracers for imaging σ(1) receptors, derivatives of this compound with a (2-fluoroethyl) residue were synthesized. These derivatives displayed higher σ(1) affinity and selectivity compared to their (3-fluoropropyl) counterparts, highlighting their potential in the development of neuroimaging agents (Grosse Maestrup et al., 2011).
Pharmaceutical and Agrochemical Research
Fluorinated piperidines, including those derived from this compound, are valuable in pharmaceutical and agrochemical research. A study described a method for the chemoselective reduction of fluoropyridines to yield (multi)fluorinated piperidines, demonstrating their applicability in drug synthesis and modification (Wagener et al., 2020).
Selective Human 5-HT1D Receptor Ligands
Derivatives of this compound have been investigated as selective ligands for the human 5-HT1D receptor. The incorporation of fluorine into these ligands was found to reduce their pKa, which positively influenced oral absorption, indicating their potential use in developing treatments for conditions like depression and migraines (van Niel et al., 1999).
Safety and Hazards
The safety data sheet for 1-(3-Fluoropropyl)piperidin-3-ol indicates that it has some hazards associated with it. The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
将来の方向性
Piperidines, including 1-(3-Fluoropropyl)piperidin-3-ol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .
特性
IUPAC Name |
1-(3-fluoropropyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO/c9-4-2-6-10-5-1-3-8(11)7-10/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXDHPPEQGKVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



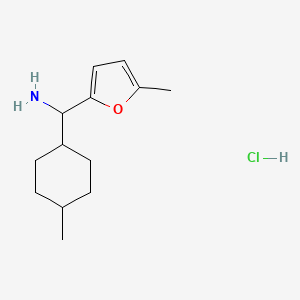

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B1471562.png)
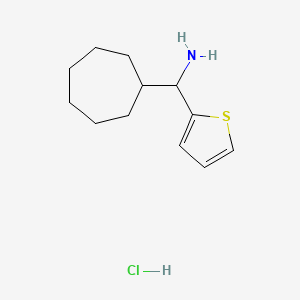
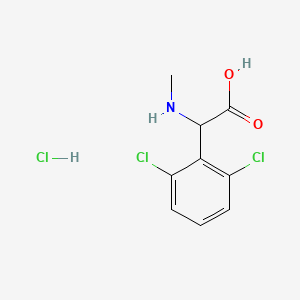


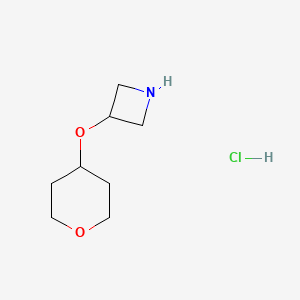
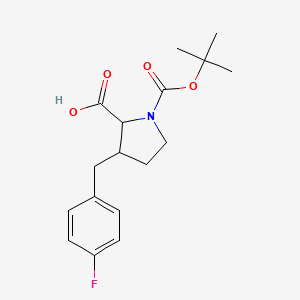
![1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1471575.png)
